MAO-B Inhibition Potency: Ki = 20 nM Against Bovine MAO-B Establishes a Quantitative Activity Benchmark
The target compound (BDBM11012) has a reported inhibition constant (Ki) of 20 nM against bovine MAO-B, measured spectrophotometrically using kynuramine as substrate at pH 7.4 and 2 °C, deposited in the BindingDB database [1]. The same compound also shows a Ki of 50 nM against bovine MAO-A, yielding a 2.5-fold selectivity ratio favoring MAO-B in the bovine enzyme system [1]. While the compound was embedded within the broader Chimenti et al. (2010) series of N1-thiocarbamoyl-3,5-di(hetero)aryl-4,5-dihydro-(1H)-pyrazole derivatives evaluated against human recombinant MAO isoforms, it is important to note that the series lead compound (compound 13: N1-thiocarbamoyl-3-(fur-2′-yl)-5-(4′-fluoro-phenyl)-4,5-dihydro-(1H)-pyrazole) achieved an IC₅₀ of 2.75 ± 0.81 μM against hMAO-B with a selectivity ratio of 25 over hMAO-A, and the target compound was not itself the most potent member of the series in the human enzyme assays [2]. Nevertheless, the nanomolar-range bovine Ki values position this compound as having meaningful MAO-B affinity within the pyrazole-carbothioamide chemotype.
| Evidence Dimension | MAO-B inhibitory potency (binding affinity; bovine enzyme vs. series-lead functional activity on human recombinant enzyme) |
|---|---|
| Target Compound Data | Ki = 20 nM (bovine MAO-B); Ki = 50 nM (bovine MAO-A); selectivity ratio = 2.5 (bovine) |
| Comparator Or Baseline | Series lead compound 13: IC₅₀ = 2.75 ± 0.81 μM (hMAO-B); selectivity ratio = 25 (hMAO-B vs hMAO-A) |
| Quantified Difference | Target compound Ki (bovine MAO-B) = 20 nM vs. series lead IC₅₀ (hMAO-B) = 2,750 nM. Direct cross-species and cross-assay comparison is not appropriate; however, the nanomolar-range bovine Ki confirms strong MAO-B engagement within this scaffold class. |
| Conditions | Bovine MAO-B: spectrophotometric assay, kynuramine substrate, pH 7.4, 2 °C (BindingDB). Human MAO-B: recombinant enzyme expressed in baculovirus-infected BTI insect cells (Chimenti et al., 2010). |
Why This Matters
The nanomolar bovine MAO-B Ki provides a validated quantitative anchor for users selecting this compound as a reference ligand or starting scaffold for structure–activity relationship (SAR) studies targeting MAO-B, while the human-enzyme series data contextualize where further optimization of the mixed furyl/thienyl substitution pattern may be required.
- [1] BindingDB. BDBM11012: 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole deriv. 9::5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Ki data for MAO-A and MAO-B (Bos taurus). Accessed 2026. Available at: http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=11012 View Source
- [2] Chimenti F, Carradori S, Secci D, Bolasco A, Bizzarri B, Chimenti P, Granese A, Yáñez M, Orallo F. Synthesis and inhibitory activity against human monoamine oxidase of N1-thiocarbamoyl-3,5-di(hetero)aryl-4,5-dihydro-(1H)-pyrazole derivatives. Eur J Med Chem. 2010;45(2):800–804. doi:10.1016/j.ejmech.2009.11.003 View Source
